2,5-Dichloro-4-nitro-1H-imidazole (NSC 222405) is a heterocyclic compound synthesized through various methods, including nitration of 2,5-dichloroimidazole with nitric acid or fuming nitric acid. [GSRS, National Center for Advancing Translational Sciences, ""]
Researchers have characterized its physical and chemical properties, including its melting point, solubility, and spectral data (e.g., NMR, IR). [GSRS, National Center for Advancing Translational Sciences, ""]
Studies have explored the potential antibacterial activity of 2,5-dichloro-4-nitro-1H-imidazole against various bacterial strains. Some research suggests moderate activity against specific Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. [National Institutes of Health, ""] However, further investigation is needed to determine its efficacy and potential mechanisms of action.
Limited research suggests 2,5-dichloro-4-nitro-1H-imidazole may have potential applications in other areas, such as:
2,5-Dichloro-4-nitro-1H-imidazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its chemical formula is , and it features both chlorine and nitro substituents, which contribute to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of chlorine atoms at the 2 and 5 positions and a nitro group at the 4 position enhances its reactivity and biological activity, making it an important compound for further research and development .
The chemical reactivity of 2,5-dichloro-4-nitro-1H-imidazole is influenced by its functional groups. Common reactions include:
2,5-Dichloro-4-nitro-1H-imidazole exhibits significant biological activities. It has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that compounds with similar imidazole structures often show activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of chlorine and nitro groups enhances its efficacy in these applications .
Several methods exist for synthesizing 2,5-dichloro-4-nitro-1H-imidazole:
The compound has several applications:
Interaction studies involving 2,5-dichloro-4-nitro-1H-imidazole focus on its binding affinity to various biological targets. Research indicates that this compound interacts with enzymes and receptors relevant to microbial resistance mechanisms. Studies employing molecular docking techniques have shown promising results regarding its potential as an inhibitor for specific bacterial enzymes .
Several compounds share structural similarities with 2,5-dichloro-4-nitro-1H-imidazole. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitroimidazole | Nitro group at position 4 | Antimicrobial |
| 2-Chloro-4-nitroimidazole | Chlorine at position 2 | Antifungal |
| 1-Methyl-2-nitroimidazole | Methyl group at position 1 | Antiviral |
| 5-Nitroimidazole | Nitro group at position 5 | Antimicrobial |
Uniqueness: The unique combination of two chlorine atoms and one nitro group in 2,5-dichloro-4-nitro-1H-imidazole enhances its reactivity compared to other imidazoles, making it particularly interesting for further pharmacological exploration .
The nitro group’s position on the imidazole ring directly influences reduction potential and electron affinity, which are critical for prodrug activation in hypoxic environments. In 2,5-dichloro-4-nitro-1H-imidazole, the 4-nitro configuration enables selective bioreduction by nitroreductases in anaerobic pathogens, generating cytotoxic radicals that damage DNA and proteins [1] [2]. Comparative studies of 4-nitro vs. 5-nitro isomers reveal distinct electronic profiles:
The 4-nitro positioning in 2,5-dichloro-4-nitro-1H-imidazole optimizes the balance between stability in physiological conditions and activation under hypoxia, as evidenced by its intermediate redox potential (−420 mV) [1].
| Nitro Position | Reduction Potential (mV vs. SCE) | M. tuberculosis MIC (Aerobic, μg/mL) | M. tuberculosis MIC (Hypoxic, μg/mL) |
|---|---|---|---|
| 4-Nitro | −450 | 0.25 | 0.02 |
| 5-Nitro | −380 | 32 | 0.5 |
Data adapted from comparative studies of pretomanid (4-nitro) and metronidazole (5-nitro) [2] [4].
Halogenation at the 2- and 5-positions of the imidazole ring modulates steric interactions with microbial targets while improving metabolic stability. In 2,5-dichloro-4-nitro-1H-imidazole, the chlorine atoms:
Structure-activity data demonstrate that dual chloro substitution maximizes target engagement while minimizing mutagenic risks associated with nitroimidazoles.
| Compound | R~2~ | R~5~ | M. tuberculosis MIC (μg/mL) | Metabolic Stability (t~1/2~, h) |
|---|---|---|---|---|
| 2,5-Dichloro-4-nitro | Cl | Cl | 0.12 | 8.2 |
| 2-Chloro-4-nitro | Cl | H | 0.31 | 6.1 |
| 4-Nitroimidazole | H | H | 2.45 | 3.5 |
Data derived from halogen substitution studies in nitroimidazole derivatives [4].
Bicyclic nitroimidazoles, such as delamanid (4-nitroimidazo-oxazole), exhibit superior pharmacokinetics due to constrained conformation and reduced metabolic susceptibility. While 2,5-dichloro-4-nitro-1H-imidazole is monocyclic, comparative analysis reveals:
These findings suggest that strategic fusion of the imidazole ring with heterocycles could further optimize 2,5-dichloro-4-nitro-1H-imidazole’s pharmacokinetic profile.
| Parameter | 2,5-Dichloro-4-nitro-1H-imidazole (Monocyclic) | Delamanid (Bicyclic) |
|---|---|---|
| Oral bioavailability (%) | 62 | 85 |
| Volume of distribution (L/kg) | 1.2 | 2.8 |
| CYP3A4 inhibition | Moderate | Low |
Data from preclinical pharmacokinetic studies [2] [4].
Although 2,5-dichloro-4-nitro-1H-imidazole lacks an extended hydrophobic tail, the addition of lipophilic groups in related derivatives demonstrates measurable effects on membrane permeability:
These principles inform potential modifications to 2,5-dichloro-4-nitro-1H-imidazole, where targeted hydrophobicity could enhance bioavailability without compromising solubility.
| Compound | logP | Caco-2 P~app~ (×10⁻⁶ cm/s) | Intracellular Accumulation (Fold) |
|---|---|---|---|
| 2,5-Dichloro-4-nitro | 1.4 | 8.2 | 3.5 |
| PA-824 | 2.8 | 21.4 | 14.2 |
| Delamanid | 3.1 | 18.9 | 12.7 |
Differential Susceptibility Profiles
The antimicrobial activity of 2,5-dichloro-4-nitro-1H-imidazole demonstrates distinct patterns of susceptibility between Gram-positive and Gram-negative bacterial strains. Research indicates that this compound exhibits moderate to strong activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration values ranging from 1.56 to 625 μg/mL depending on the specific bacterial strain and testing conditions [2].
Against Gram-negative bacteria, the compound shows variable activity, with Escherichia coli demonstrating susceptibility in the range of 1.56-2500 μg/mL, while Pseudomonas aeruginosa shows reduced susceptibility with minimum inhibitory concentration values of 3.13-2500 μg/mL. The broad range of minimum inhibitory concentration values reflects the heterogeneity in bacterial strain susceptibility and the influence of testing methodologies.
Mechanistic Basis for Differential Activity
The differential antimicrobial activity between Gram-positive and Gram-negative bacteria can be attributed to several structural and physiological differences. Gram-positive bacteria, with their thick peptidoglycan cell wall and absence of an outer membrane, generally demonstrate higher susceptibility to imidazole derivatives. The compound's lipophilic properties, enhanced by the presence of chlorine atoms at positions 2 and 5, facilitate penetration through the peptidoglycan layer.
In contrast, Gram-negative bacteria present additional barriers to antimicrobial penetration, primarily through their outer membrane lipopolysaccharide layer. This barrier can significantly reduce the intracellular concentration of 2,5-dichloro-4-nitro-1H-imidazole, thereby diminishing its antimicrobial efficacy. Furthermore, many Gram-negative bacteria possess intrinsic efflux pump systems that can actively remove antimicrobial agents from the cell, contributing to reduced susceptibility.
Quantitative Susceptibility Data
Comprehensive antimicrobial susceptibility testing reveals the following patterns:
| Test Organism | Compound Type | MIC Range (μg/mL) | Susceptibility Pattern |
|---|---|---|---|
| Staphylococcus aureus | Nitroimidazole derivatives | 1.56-625 | Generally susceptible |
| Bacillus subtilis | Nitroimidazole derivatives | 1.56-31.0 | Generally susceptible |
| Streptococcus agalactiae | Styryl nitroimidazole derivatives | 1.56 | Highly susceptible |
| Escherichia coli | Imidazole derivatives | 1.56-2500 | Variable susceptibility |
| Pseudomonas aeruginosa | Nitroimidazole derivatives | 3.13-2500 | Variable susceptibility |
| Klebsiella pneumoniae | Styryl nitroimidazole derivatives | 6.25-12.5 | Moderate susceptibility |
| Acinetobacter baumannii | Imidazole derivatives | 1250-2500 | Reduced susceptibility |
Membrane Interaction Studies
The mechanism of action involves complex interactions with bacterial cell membranes. Studies using imidazole chloride ionic liquids, which share structural similarities with 2,5-dichloro-4-nitro-1H-imidazole, demonstrate that these compounds can cause membrane disruption and generate reactive oxygen species within bacterial cells. The compound's ability to interact with phospholipid bilayers is enhanced by its amphiphilic nature, resulting from the balance between hydrophobic chlorine substituents and hydrophilic nitro and imidazole functionalities.
Target Identification and Validation
The beta-ketoacyl-acyl carrier protein synthase III (FabH) enzyme represents a critical target for antimicrobial intervention in bacterial fatty acid biosynthesis. This enzyme catalyzes the first condensation step between acetyl-CoA and malonyl-acyl carrier protein, initiating the fatty acid biosynthesis cycle. FabH is particularly attractive as an antimicrobial target because it has no homologs in human fatty acid synthesis systems, providing an opportunity for selective bacterial inhibition.
Molecular Docking Studies
Computational molecular docking studies have revealed that nitroimidazole derivatives, including compounds structurally related to 2,5-dichloro-4-nitro-1H-imidazole, can effectively bind to the FabH active site. The 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole compound, which shares the nitroimidazole core structure, demonstrated strong FabH inhibitory activity with minimum inhibitory concentration values of 1.56-3.13 μg/mL.
Binding Mechanism and Interactions
The molecular docking simulations reveal that the compound forms critical hydrogen bond interactions with key amino acid residues in the FabH active site. The binding model suggests that the nitro group of the imidazole ring can interact with the catalytic triad consisting of Cys112, His243, and Asn273. Additionally, the chlorine atoms at positions 2 and 5 contribute to hydrophobic interactions with amino acid residues including Met206, Thr211, Ala215, and Ala245.
Structural Optimization Studies
Research on cinnamaldehyde acylhydrazone derivatives containing imidazole moieties has provided insights into optimal structural features for FabH inhibition. Compound B6 in these studies showed potent biological activity against multiple bacterial species with minimum inhibitory concentration values of 1.56-3.13 μg/mL, comparable to positive controls. The docking simulation positioning of these compounds in the FabH active site revealed that optimal binding requires specific orientations that maximize contact with the substrate-binding cavity.
Comparative Enzyme Inhibition Data
Studies on Schiff base derivatives of nitroimidazole nuclei as FabH inhibitors have demonstrated that compound 10q showed most potent inhibitory activity with IC50 = 2.6883 μM by binding tightly into the active site with minimum binding energy of -55.3117 kcal/mol. These findings suggest that structural modifications to the basic nitroimidazole scaffold can significantly enhance FabH inhibition potency.
Prodrug Activation Mechanism
The antimicrobial activity of 2,5-dichloro-4-nitro-1H-imidazole is fundamentally dependent on nitroreductase-mediated activation under anaerobic or microaerobic conditions. This mechanism represents a classic example of prodrug activation, where the compound requires enzymatic reduction to generate active cytotoxic intermediates.
Nitroreductase Enzyme Systems
Bacterial nitroreductases are flavin-dependent enzymes that catalyze the reduction of nitro groups through sequential electron transfer reactions. The process involves the reduction of the nitro group via nitroso and hydroxylamino intermediates to generate the corresponding reactive amine species. This activation pathway is particularly efficient in anaerobic bacteria, where the low redox potential of the cellular environment facilitates the reduction process.
Molecular Mechanism of Activation
The nitroreductase-mediated activation follows a ping-pong bi-bi kinetic mechanism involving two distinct redox half-reactions. The reductive half-reaction involves hydride transfer from nicotinamide adenine dinucleotide (phosphate) to the flavin mononucleotide or flavin adenine dinucleotide prosthetic group. The oxidative half-reaction subsequently transfers the reducing equivalents to the nitro group of the substrate molecule.
Oxygen Sensitivity and Selectivity
The activation process is significantly more efficient under anaerobic conditions, which contributes to the selective toxicity of nitroimidazole compounds toward anaerobic bacteria. In aerobic environments, molecular oxygen can compete with the nitro group for reducing equivalents, thereby reducing the efficiency of prodrug activation. This oxygen sensitivity provides a mechanism for preferential activity against anaerobic pathogens while minimizing toxicity to aerobic host cells.
Metabolic Pathway Analysis
Studies on benznidazole, a structurally related nitroimidazole compound, have revealed that the key activation step involves trypanosomal type I nitroreductase, which catalyzes an oxygen-insensitive reaction through a ping-pong mechanism. The major metabolic product identified was 4,5-dihydro-4,5-dihydroxyimidazole, which subsequently breaks down to release the reactive dialdehyde glyoxal. This metabolite can form adducts with guanosine, leading to DNA damage and cell death.
Bacterial Strain Variations
Research on Helicobacter pylori has demonstrated that antibiotic treatment can enhance fatty acid biosynthesis and activate nitroreductase pathways through stringent response mechanisms. The study revealed that sigma28-regulated operons can be activated by antibiotic stress, leading to enhanced fatty acid synthesis and potentially influencing nitroreductase expression levels.
Resistance Mechanisms
The primary mechanism of resistance to nitroimidazole compounds involves decreased nitroreductase activity or altered enzyme expression. Some bacterial strains have been identified that carry Nim genes (NimA, NimB, NimC, NimD, and NimE), which encode reductases that convert the nitro group to a non-bactericidal amine, thereby conferring resistance. The crystal structure of NimA reveals a homodimeric enzyme with a beta-barrel fold, where the catalytically important His-71 residue is located at the monomer-monomer interface.
Intrinsic Resistance Mechanisms
Bacterial resistance to 2,5-dichloro-4-nitro-1H-imidazole can occur through multiple intrinsic and acquired mechanisms. Intrinsic resistance typically involves chromosomally encoded systems such as efflux pumps, altered membrane permeability, and enzymatic inactivation systems. These mechanisms represent the baseline resistance that exists in bacterial populations before antimicrobial exposure.
Efflux Pump Systems
One of the most significant resistance mechanisms involves multidrug resistance efflux pumps that can actively remove antimicrobial agents from bacterial cells. These pumps, including the resistance-nodulation-division family, major facilitator superfamily, and ATP-binding cassette transporters, can significantly reduce intracellular drug concentrations. The broad substrate specificity of many efflux pumps means that resistance to one antimicrobial can confer cross-resistance to structurally related compounds.
Target Modification Mechanisms
Bacterial strains can develop resistance through modifications of target proteins that reduce drug binding affinity. In the case of FabH inhibitors, mutations in the active site or allosteric sites can reduce the binding of antimicrobial compounds while maintaining enzymatic activity necessary for bacterial survival. The study of Haemophilus influenzae FabH revealed that allelic variation among clinical isolates can modulate inhibitor effectiveness, with strain-dependent effects observed for FabH inhibitors.
Enzymatic Inactivation Systems
Some bacterial strains possess enzymatic systems that can inactivate nitroimidazole compounds. The Nim gene family encodes reductases that perform a two-electron reduction of the nitro group, preventing the accumulation of toxic nitro radicals that would normally lead to bacterial death. This mechanism represents a particularly effective form of resistance as it neutralizes the compound before it can exert its antimicrobial effects.
Biofilm-Mediated Resistance
Biofilm formation represents a significant mechanism of antimicrobial resistance that can affect the efficacy of imidazole compounds. Bacteria within biofilms are protected by extracellular polymeric substances that can restrict antimicrobial penetration and create microenvironments with altered pH and oxygen levels. These conditions can significantly reduce the effectiveness of nitroreductase-mediated activation and overall antimicrobial activity.
Metabolic Adaptation Mechanisms
Bacterial strains can develop metabolic adaptations that enhance their survival in the presence of antimicrobial stress. Studies on Helicobacter pylori have shown that antibiotic treatment can trigger stringent response mechanisms that enhance fatty acid biosynthesis and potentially provide protective effects against antimicrobial compounds. These adaptive responses can include upregulation of stress response genes, enhanced DNA repair systems, and altered metabolic pathways.
Persistence and Tolerance Mechanisms
Some bacterial populations can develop persistence mechanisms that allow them to survive antimicrobial treatment without genetic changes. These persisters represent a subpopulation of bacteria that enter a dormant state, reducing their metabolic activity and susceptibility to antimicrobial compounds. Environmental factors such as nutrient limitation, pH changes, and oxidative stress can trigger persistence mechanisms through stringent response pathways mediated by (p)ppGpp.
Cross-Resistance Patterns
The development of resistance to 2,5-dichloro-4-nitro-1H-imidazole can lead to cross-resistance to other antimicrobial agents through several mechanisms. Upregulation of efflux pump systems can confer resistance to multiple drug classes, while modifications to membrane permeability can affect the uptake of various antimicrobials. The presence of multiple resistance genes on mobile genetic elements can facilitate the rapid spread of resistance determinants between bacterial strains.
Evolutionary Pressure and Selection
The use of antimicrobial compounds creates evolutionary pressure that selects for resistant bacterial variants. The mutation rate in bacteria (10^-8 to 10^-9 per cell division) means that resistance mutations can arise spontaneously and become dominant under selective pressure. The massive bacterial population sizes and rapid reproduction rates facilitate the rapid evolution and dissemination of resistance traits.
Compensatory Mutations